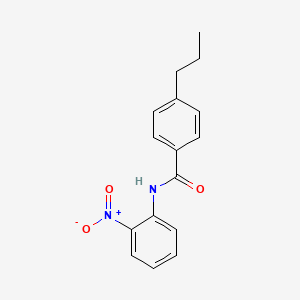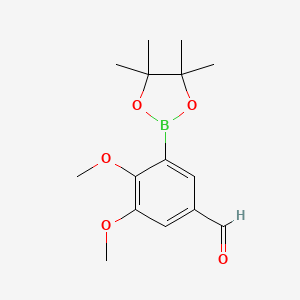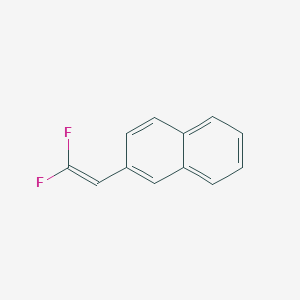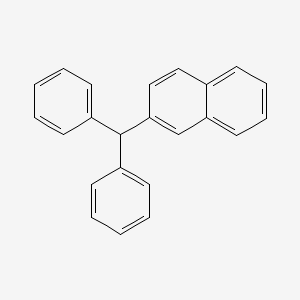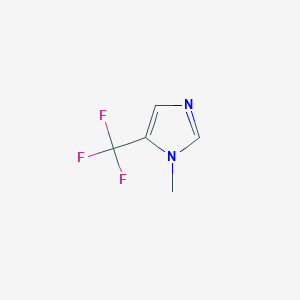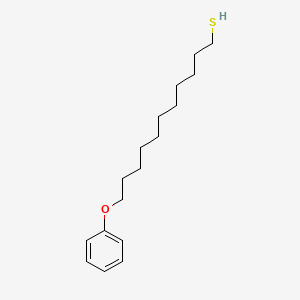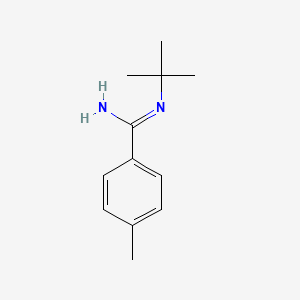
N-tert-Butyl-4-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-4-methylbenzenecarboximidamide is a chemical compound with the molecular formula C12H18N2 It is known for its unique structure, which includes a tert-butyl group attached to a benzene ring with a carboximidamide functional group
準備方法
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-methylbenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
N-tert-Butyl-4-methylbenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl amides, while reduction can produce tert-butyl amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-tert-Butyl-4-methylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of amides with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-tert-Butyl-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
N-tert-Butylbenzamide: Similar structure but lacks the methyl group on the benzene ring.
N-tert-Butyl-4-methylbenzamide: Similar but with a different functional group (amide instead of carboximidamide).
Uniqueness
N-tert-Butyl-4-methylbenzenecarboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
N'-tert-butyl-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14) |
InChIキー |
ABGQDMRUPQEJGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=NC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




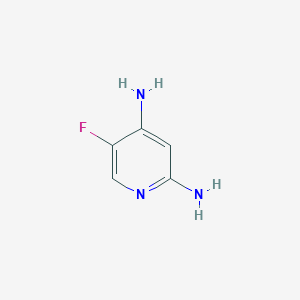
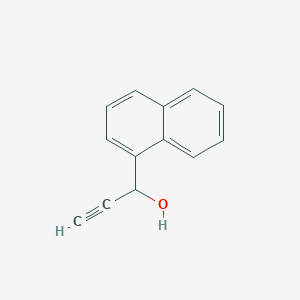
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
